molecular formula C19H17BrN2O5 B313307 5-bromo-N-[(Z)-(2,4,6-trimethoxyphenyl)methylideneamino]-1-benzofuran-2-carboxamide

5-bromo-N-[(Z)-(2,4,6-trimethoxyphenyl)methylideneamino]-1-benzofuran-2-carboxamide

Cat. No.: B313307
M. Wt: 433.3 g/mol
InChI Key: XFZQTTBKIACCCE-FBHDLOMBSA-N
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Description

5-bromo-N’-(2,4,6-trimethoxybenzylidene)-1-benzofuran-2-carbohydrazide is a chemical compound with the molecular formula C15H15BrN2O5 It is known for its unique structure, which includes a bromine atom, a benzofuran ring, and a trimethoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-(2,4,6-trimethoxybenzylidene)-1-benzofuran-2-carbohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2,4,6-trimethoxybenzylidenehydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-(2,4,6-trimethoxybenzylidene)-1-benzofuran-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

5-bromo-N’-(2,4,6-trimethoxybenzylidene)-1-benzofuran-2-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N’-(2,4,6-trimethoxybenzylidene)-1-benzofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N’-(2,4,6-trimethoxybenzylidene)-2-furohydrazide
  • 5-(2-methylphenyl)-4-[(2,4,6-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

Uniqueness

5-bromo-N’-(2,4,6-trimethoxybenzylidene)-1-benzofuran-2-carbohydrazide is unique due to its specific combination of functional groups and structural features. The presence of the bromine atom and the benzofuran ring distinguishes it from other similar compounds, potentially leading to different reactivity and biological activities.

Properties

Molecular Formula

C19H17BrN2O5

Molecular Weight

433.3 g/mol

IUPAC Name

5-bromo-N-[(Z)-(2,4,6-trimethoxyphenyl)methylideneamino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H17BrN2O5/c1-24-13-8-16(25-2)14(17(9-13)26-3)10-21-22-19(23)18-7-11-6-12(20)4-5-15(11)27-18/h4-10H,1-3H3,(H,22,23)/b21-10-

InChI Key

XFZQTTBKIACCCE-FBHDLOMBSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=N\NC(=O)C2=CC3=C(O2)C=CC(=C3)Br)OC

SMILES

COC1=CC(=C(C(=C1)OC)C=NNC(=O)C2=CC3=C(O2)C=CC(=C3)Br)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=NNC(=O)C2=CC3=C(O2)C=CC(=C3)Br)OC

Origin of Product

United States

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